

MK-1454: A Technical Guide to a Synthetic Cyclic Dinucleotide STING Agonist

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MK-1454

Cat. No.: B1193205

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Introduction

MK-1454, also known as uvelostinag, is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway. Developed by Merck, this investigational immunotherapeutic agent is designed for intratumoral administration to activate the innate immune system and promote anti-tumor responses. This technical guide provides a comprehensive overview of **MK-1454**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

MK-1454 functions by binding to and activating the STING protein, a key mediator of innate immunity.^[1] This activation triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).^[1] Phosphorylated IRF3 then translocates to the nucleus, leading to the transcription and secretion of type I interferons (IFN- α/β) and other pro-inflammatory cytokines such as IL-6 and TNF- α .^{[2][3]} This cytokine milieu enhances the recruitment and activation of various immune cells, including dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), within the tumor microenvironment, ultimately leading to a robust anti-tumor immune response.^[1]

Quantitative Preclinical Data

MK-1454 has demonstrated potent *in vitro* and *in vivo* activity in preclinical studies. The following tables summarize the key quantitative data.

In Vitro Potency of MK-1454

Cell Line	Assay	Readout	EC50 (μM)
Human THP-1 monocytes	IFN-β Induction	IFN-β protein levels	Sub-micromolar[4]
Murine bone marrow-derived dendritic cells (mBMDCs)	IFN-β Induction	IFN-β protein levels	Sub-micromolar[4]

In Vivo Anti-Tumor Efficacy of MK-1454 in Syngeneic Mouse Models

Tumor Model	Mouse Strain	MK-1454 Dose (intratumoral)	Treatment Schedule	Outcome
MC38 colon adenocarcinoma	C57BL/6	4 μg	Days 0, 3, and 7	Complete tumor regression[5]
B16-F10 melanoma	C57BL/6	4 μg	Days 0, 3, and 7	Enhanced efficacy of anti-PD-1 therapy[5]

Clinical Trial Data

MK-1454 has been evaluated in a Phase 1 clinical trial (NCT03010176) as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors or lymphomas.[6][7][8]

Phase 1 Clinical Trial (NCT03010176) Results

Treatment Arm	Number of Patients	Dose Range (intratumoral)	Objective Response Rate (ORR)	Median Tumor Size Reduction
MK-1454 Monotherapy	26	10 - 3000 µg	0%	Not Reported
MK-1454 + Pembrolizumab	25	90 - 2000 µg	24% (all partial responses)	83% ^{[4][6]}

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide outlines for key experiments used in the evaluation of **MK-1454**.

STING Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the binding affinity of **MK-1454** to the STING protein.

Materials:

- Recombinant human STING protein (extracellular domain)
- Biotinylated cGAMP (or other suitable STING ligand)
- Europium-labeled anti-tag antibody (specific to the recombinant STING protein's tag)
- Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
- Assay buffer (e.g., PBS with 0.1% BSA)
- 384-well low-volume white plates

Procedure:

- Prepare serial dilutions of **MK-1454** in assay buffer.

- In a 384-well plate, add the recombinant STING protein, biotinylated cGAMP, and the **MK-1454** dilutions.
- Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for binding competition.
- Add the Europium-labeled anti-tag antibody and streptavidin-conjugated acceptor fluorophore.
- Incubate for a further period (e.g., 2-4 hours) at room temperature, protected from light.
- Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
- Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic curve.

In Vitro STING Activation Assay in THP-1 Cells

This protocol assesses the ability of **MK-1454** to induce IFN- β production in a human monocytic cell line.

Materials:

- THP-1 cells (human monocytic cell line)
- RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
- **MK-1454**
- PMA (Phorbol 12-myristate 13-acetate) for cell differentiation (optional)
- ELISA kit for human IFN- β

Procedure:

- Culture THP-1 cells in complete RPMI-1640 medium.

- (Optional) Differentiate THP-1 cells into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 24-48 hours, followed by a rest period in fresh media.
- Seed the THP-1 cells (or differentiated macrophages) into 96-well plates at a density of approximately 1×10^5 cells/well.
- Prepare serial dilutions of **MK-1454** in culture medium.
- Add the **MK-1454** dilutions to the cells and incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Collect the cell culture supernatants.
- Quantify the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit according to the manufacturer's instructions.
- Determine the EC₅₀ value by plotting the IFN-β concentration against the **MK-1454** concentration and fitting the data to a dose-response curve.

In Vivo Syngeneic Mouse Tumor Model

This protocol evaluates the anti-tumor efficacy of intratumorally administered **MK-1454**.

Materials:

- Syngeneic mouse tumor cell line (e.g., MC38, B16-F10)
- Appropriate mouse strain (e.g., C57BL/6 for MC38 and B16-F10)
- **MK-1454** formulated in a sterile vehicle (e.g., saline)
- Calipers for tumor measurement
- Syringes and needles for tumor cell inoculation and intratumoral injection

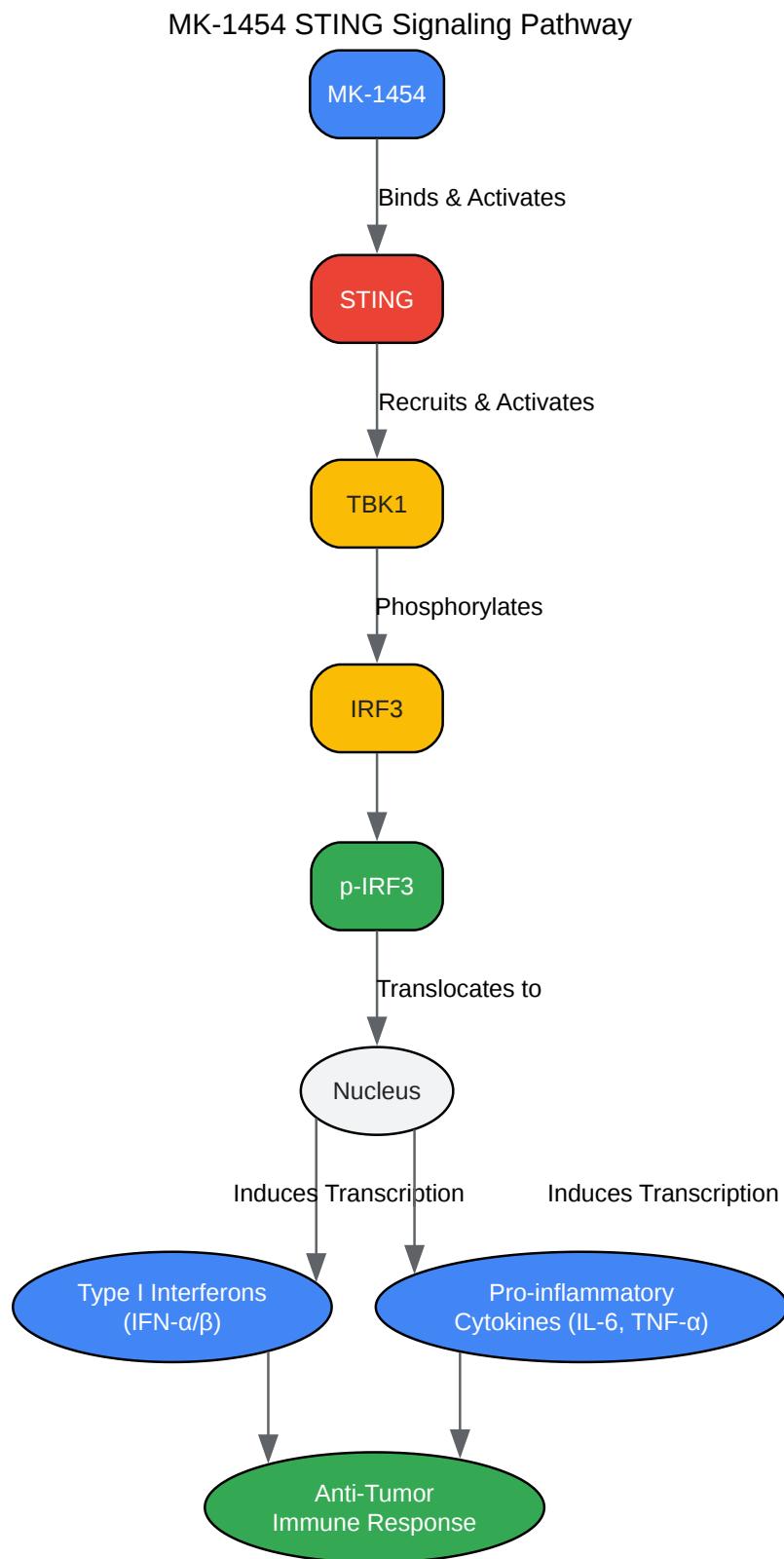
Procedure:

- Culture the tumor cells and harvest them during the exponential growth phase.

- Subcutaneously inoculate a defined number of tumor cells (e.g., 1×10^6 cells) into the flank of the mice.
- Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
- Randomize the mice into treatment and control groups.
- Administer **MK-1454** or vehicle control intratumorally at the specified doses and schedule.
- Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Monitor the health and body weight of the mice throughout the study.
- At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).
- Calculate tumor growth inhibition (TGI) and assess for complete regressions.

Visualizations

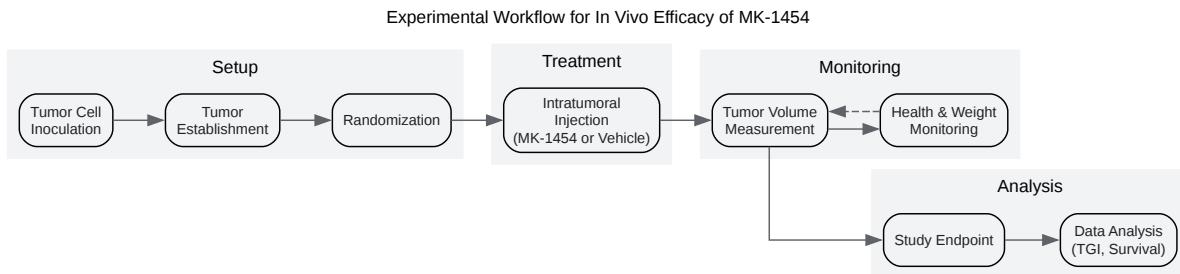
Signaling Pathway of MK-1454



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Caption: STING signaling pathway activated by **MK-1454**.

Experimental Workflow for In Vivo Efficacy

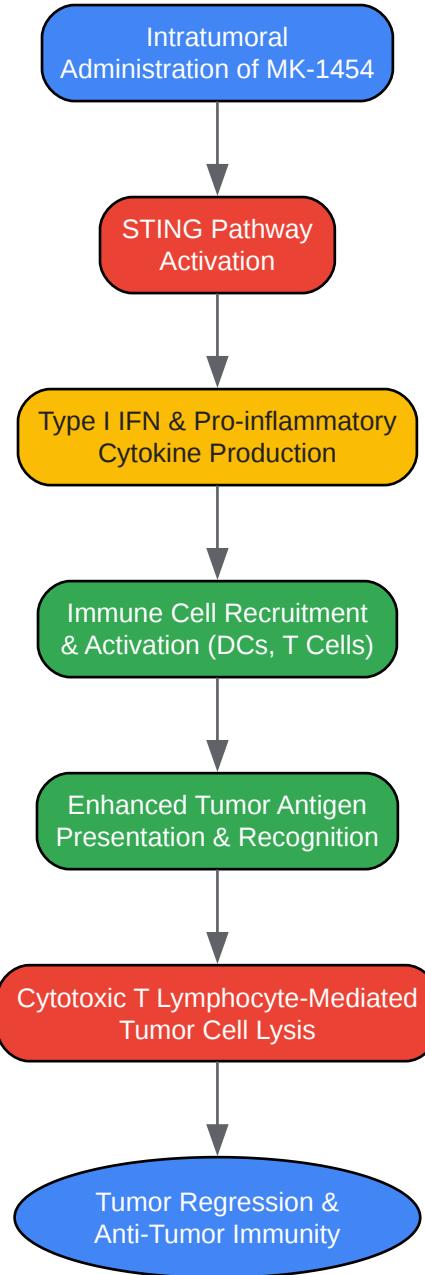


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Caption: Workflow for evaluating **MK-1454** in a syngeneic mouse model.

Logical Relationship: Mechanism to Therapeutic Effect

From Mechanism of Action to Therapeutic Effect

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Caption: The logical progression from **MK-1454**'s mechanism to its anti-tumor effect.

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- To cite this document: BenchChem. [MK-1454: A Technical Guide to a Synthetic Cyclic Dinucleotide STING Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1193205#mk-1454-as-a-synthetic-cyclic-dinucleotide\]](https://www.benchchem.com/product/b1193205#mk-1454-as-a-synthetic-cyclic-dinucleotide)

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